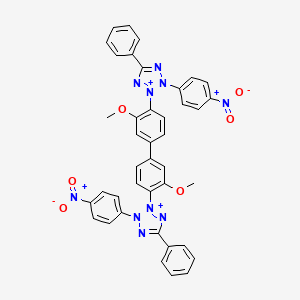

Nitroblue tetrazolium

描述

属性

CAS 编号 |

7695-60-5 |

|---|---|

分子式 |

C40H30N10O6+2 |

分子量 |

746.7 g/mol |

IUPAC 名称 |

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium |

InChI |

InChI=1S/C40H30N10O6/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54/h3-26H,1-2H3/q+2 |

InChI 键 |

JPXMTWWFLBLUCD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |

规范 SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |

其他CAS编号 |

7695-60-5 |

物理描述 |

Solid; Color varies (colorless, yellow, blue or black); [ChemIDplus] |

同义词 |

Blue, Nitrotetrazolium Nitro-BT Nitroblue Tetrazolium Nitroblue, Tetrazolium Nitrotetrazolium Blue Tetrazolium Nitroblue Tetrazolium, Nitroblue |

产品来源 |

United States |

Mechanistic Principles of Nitroblue Tetrazolium Reduction in Research Assays

The Redox Chemistry of Nitroblue Tetrazolium and its Electron Acceptor Function

At the heart of NBT's function lies its role as a potent electron acceptor. pubcompare.aisigmaaldrich.com This characteristic is quantified by its redox potential (E'₀) of +50 mV, which allows it to readily accept electrons from various biological and chemical donors. sigmaaldrich.com In research assays, NBT serves as an indicator for the presence of reducing substances, including enzymes that catalyze redox reactions. pubcompare.ai The reduction of the tetrazolium salt to its formazan (B1609692) derivative is the key event that enables its use in these assays. pubcompare.ai

The reduction process involves the acceptance of electrons, which can be donated from a variety of sources. sigmaaldrich.com In many biological systems, this involves the transfer of electrons from reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). sigmaaldrich.comnih.gov The net positive charge on the NBT molecule is a significant factor in its uptake by living cells, facilitating its interaction with intracellular reducing agents. conicet.gov.ar

The Molecular Mechanism of NBT-Formazan Formation and Precipitation

Spectroscopic Characteristics of NBT and its Formazan Product in Research Assays

The distinct spectroscopic properties of NBT and its formazan product are fundamental to its use in quantitative assays. NBT itself is a pale yellow, water-soluble compound. frontiersin.org Upon reduction, it is converted to a dark blue or purple formazan precipitate that is insoluble in water. pubcompare.aifrontiersin.orgkementec.com This dramatic color change allows for easy visualization and quantification.

The formazan product has a characteristic absorption spectrum. While the exact maximum absorbance can be influenced by the solvent used for solubilization, it is generally measured around 530 nm to 575 nm. pubcompare.ai Studies have shown that monoformazan and diformazan have distinct but overlapping spectra. nih.gov For instance, in one study, monoformazan was found to have a more uniform distribution, while diformazan concentration increased with a steep gradient in certain tissues. nih.gov The infrared (IR) spectra of NBT and its formazan derivative (nitro-blue diformazan or NBF) have also been described, offering additional analytical avenues. nih.gov

| Compound | Color | Solubility in Water | Typical Absorbance Maximum of Formazan |

| This compound (NBT) | Pale Yellow | Soluble | Not Applicable |

| NBT-Formazan | Dark Blue/Purple | Insoluble | ~530-575 nm |

Factors Influencing Formazan Solubility and Aggregation in Experimental Systems

The insolubility of the formazan product, while advantageous for localization, can present challenges in quantitative assays that require its solubilization for spectrophotometric measurement. Several factors can influence the solubility and aggregation of formazan crystals.

The choice of solvent is critical for dissolving the formazan precipitate. nih.gov Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used organic solvents for this purpose. pubcompare.ainih.gov The pH of the solubilization solution can also affect the absorption spectrum and stability of the formazan. nih.govnih.gov Acidic conditions can lead to a disappearance of the absorption at 575 nm. conicet.gov.ar

The presence of detergents, such as sodium dodecyl sulfate (B86663) (SDS), can improve formazan solubilization. nih.gov One study found that a solution of 5% SDS in buffered DMSO effectively solubilized formazan without significant time-dependent changes in optical density. nih.gov Conversely, in some instances, formazan can aggregate over time, leading to a decrease in absorbance readings. researchgate.net The concentration of formazan itself can also impact its solubility, with higher concentrations being more prone to precipitation. nih.gov

Enzymatic and Non-Enzymatic Reduction Pathways of this compound in Research Contexts

The reduction of NBT in biological systems can occur through both enzymatic and non-enzymatic pathways. This versatility allows NBT to be used in a wide range of assays to probe different cellular processes.

Role of NADPH Oxidase and Other Reductases in NBT Reduction

A key enzymatic pathway for NBT reduction involves NADPH oxidase. conicet.gov.arwikipedia.org This membrane-bound enzyme complex is a major source of cellular reactive oxygen species (ROS) and uses NADPH as an electron donor to reduce molecular oxygen to superoxide (B77818). wikipedia.orgoup.com The superoxide produced can then directly reduce NBT. conicet.gov.ar The NBT test is a diagnostic tool for chronic granulomatous disease, a condition characterized by a defect in NADPH oxidase. wikipedia.org

Besides NADPH oxidase, other reductases can also contribute to NBT reduction. nih.gov These include various dehydrogenases that produce NADH or NADPH, which can then serve as electron donors. conicet.gov.ar In some cases, an intermediate electron carrier, such as phenazine (B1670421) methosulphate (PMS), may be required to facilitate the transfer of electrons from the reductase to NBT. sigmaaldrich.com Studies have also identified cytochrome P450-reductase as an enzyme capable of reducing NBT in the presence of NADPH. researchgate.net

Contribution of Superoxide Anion Radicals to NBT Reduction

The superoxide anion radical (O₂⁻) is a major contributor to the non-enzymatic reduction of NBT in many biological contexts. pubcompare.ai Superoxide is a highly reactive free radical produced during various cellular processes, including phagocytosis by immune cells. nih.gov The generation of superoxide by phagocytes is a key component of their bactericidal activity, and the NBT reduction assay is widely used to measure this "respiratory burst." nih.gov

The reaction between superoxide and NBT is rapid and leads to the formation of the formazan precipitate. diva-portal.org The specificity of this reaction for superoxide can be confirmed by the inhibition of NBT reduction in the presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide radicals. nih.gov Studies have shown that a significant portion of NBT reduction in leukocytes is attributable to superoxide. This makes the NBT assay a valuable tool for studying oxidative stress and the role of reactive oxygen species in various physiological and pathological conditions. pubcompare.aiahajournals.org

Electron Transfer Intermediaries in NBT-Based Assays (e.g., Phenazine Methosulfate)

In many research applications, the reduction of this compound (NBT) is not a direct reaction with the primary reducing agent, such as NADH or NADPH. Instead, the process is facilitated by an intermediate electron carrier. Phenazine methosulfate (PMS), also known as N-methylphenazonium methosulfate, is a widely utilized electron transfer reactant in NBT-based assays. conicet.gov.arresearchgate.netnih.gov It serves as a crucial link, coupling the generation of NAD(P)H by dehydrogenases to the reduction of the tetrazolium salt. conicet.gov.arresearchgate.netnih.gov

The fundamental principle involves a two-step electron transfer. First, PMS is reduced by a source of electrons, typically NADH or NADPH, which are produced by dehydrogenase enzymes. conicet.gov.arresearchgate.net The reduced PMS then transfers these electrons to the final acceptor, NBT. conicet.gov.ar This transfer results in the reduction of NBT to its insoluble, colored formazan product, which can be quantified spectrophotometrically. researchgate.netresearchgate.net This system is commonly employed for measuring the activity of various dehydrogenases. researchgate.netnih.gov

The mechanism of NBT reduction mediated by PMS and a reductant like NADH is complex and highly dependent on the experimental conditions, particularly the presence or absence of oxygen.

Aerobic vs. Anaerobic Reduction

Under aerobic conditions , the reduction of NBT is largely mediated by the superoxide anion radical (O₂⁻). nih.gov The reduced PMS can react with molecular oxygen to generate O₂⁻, which then reduces NBT. nih.govresearchgate.net This pathway is significantly inhibited by the enzyme superoxide dismutase (SOD), which scavenges superoxide radicals, as well as by other O₂⁻ scavengers. nih.govmdpi.comnih.gov This SOD-suppressible NBT reduction is a key indicator of superoxide involvement in the reaction. mdpi.comnih.gov

Conversely, under anaerobic conditions , the reduction of NBT by the NADH-PMS system proceeds rapidly and is only minimally affected by the presence of superoxide dismutase. nih.gov This suggests a more direct electron transfer from the reduced PMS to NBT, without the obligatory intermediacy of the superoxide radical. nih.gov Oxygen acts as a competitive inhibitor in the NBT reduction process. nih.gov This interference by oxygen can be counteracted by substances like cyanide, which appears to compete with oxygen for the nitro blue tetrazolinyl radical, thereby promoting its reduction to formazan. nih.gov

Superoxide-Dependent and Independent Pathways

Research has elucidated that both superoxide-dependent and superoxide-independent pathways can contribute to NBT reduction. nih.gov While the PMS/NAD(P)H system is a well-known source of superoxide for NBT reduction, direct reduction of NBT by reduced PMS is also a significant pathway, especially in the absence of oxygen. nih.govnih.gov The source of the superoxide radical in aerobic mixtures has been a subject of investigation, with evidence suggesting that the reduced phenazine is the primary source, rather than the tetrazolinyl radical reducing oxygen. researchgate.netnih.gov

The table below summarizes the influence of various factors on the NBT reduction mediated by NADH and PMS, highlighting the different mechanistic pathways.

| Condition | Key Mediator | Effect of Superoxide Dismutase (SOD) | Effect of Oxygen |

| Aerobic | Superoxide Radical (O₂⁻) nih.gov | Strong inhibition nih.govmdpi.com | Required for O₂⁻ generation nih.gov |

| Anaerobic | Reduced PMS (direct transfer) nih.gov | Small inhibitory action nih.gov | Absent, allows direct reduction |

Detailed research findings have further clarified the sequence of redox events. In systems containing NADH, PMS, and NBT, the electron transfer cascade is initiated by the oxidation of NADH by a dehydrogenase. The electrons are then passed to PMS. In the presence of oxygen, reduced PMS can generate superoxide, which in turn reduces NBT. nih.govresearchgate.net However, PMS can also directly reduce NBT. nih.gov The use of alternative electron acceptors like ferricytochrome c has helped to dissect these pathways. For instance, in some experimental setups, the reduction of ferricytochrome c by the NADH-PMS system is not inhibited by SOD, unlike NBT reduction under the same conditions, providing evidence for distinct electron transfer routes. nih.gov

The following table outlines the principal components and their roles in a typical PMS-NBT assay system for dehydrogenase activity.

| Component | Role in Assay |

| Substrate | Oxidized by a specific dehydrogenase to initiate the reaction. |

| Dehydrogenase | Enzyme whose activity is being measured; catalyzes the reduction of NAD⁺ or NADP⁺. |

| NAD⁺/NADP⁺ | Coenzyme; accepts electrons from the substrate, becoming NADH/NADPH. |

| NADH/NADPH | Primary electron donor; reduces the intermediary, PMS. conicet.gov.arresearchgate.net |

| Phenazine Methosulfate (PMS) | Intermediate electron carrier; accepts electrons from NAD(P)H and transfers them to NBT. conicet.gov.arresearchgate.net |

| This compound (NBT) | Final electron acceptor; reduced to a colored formazan product. researchgate.netresearchgate.net |

| Formazan | The colored, insoluble end-product measured to determine reaction rate. researchgate.net |

Methodological Frameworks and Assay Design for Nitroblue Tetrazolium Based Research

Spectrophotometric Quantification of NBT Reduction in Solution

Nitroblue tetrazolium (NBT) is a pale yellow, water-soluble dye that, upon reduction, forms a dark-blue, water-insoluble formazan (B1609692) precipitate. nih.govbiosynth.comresearchgate.net This property is the basis for its use in the spectrophotometric quantification of various biological activities. The NBT reduction assay is a colorimetric method used to measure the production of superoxide (B77818) anions and the activity of various enzymes. biosharp.cnnih.govnih.gov

The fundamental principle involves the reduction of NBT by a reducing agent, such as a superoxide anion or an enzyme substrate, into formazan. wisdomlib.orgwikipedia.org The resulting formazan is then solubilized, and its absorbance is measured using a spectrophotometer. The intensity of the color, and therefore the absorbance, is directly proportional to the amount of NBT reduced. In a modified NBT assay, formazan particles can be dissolved using potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO), with the absorbance then measured using a microplate reader. nih.gov

This quantitative method has been applied in various research contexts. For instance, it is used to determine the activity of superoxide dismutase (SOD) by measuring the inhibition of NBT reduction. biosharp.cnworthington-biochem.com It is also employed to quantify the production of intracellular superoxide anions in phagocytic cells like neutrophils and macrophages. nih.gov The assay's sensitivity allows for the detection of even small amounts of superoxide. nih.gov

Optimal Wavelength Selection for NBT-Formazan Absorbance Measurement

The accurate spectrophotometric quantification of NBT reduction hinges on measuring the absorbance of the resulting formazan at its optimal wavelength. The formazan dye produced from NBT reduction is typically purple or blue. wisdomlib.orgabcam.com

The optimal wavelength for measuring the absorbance of the solubilized formazan product of NBT reduction is generally around 560 nm to 570 nm. abcam.comresearchgate.net However, the specific maximum absorbance can be influenced by the solvent used to dissolve the formazan crystals and the pH of the solution. researchgate.netresearchgate.net For example, when DMSO is used as the solubilizing agent, the absorption maximum may shift to 540 nm. researchgate.net It has been noted that at a pH of 7, formazan exhibits two absorption maxima at 500 nm and 570 nm, while at a pH of 10.5, a single, more intense maximum is observed at 570 nm. researchgate.net Therefore, adjusting the pH of the final solution can enhance the sensitivity of the assay. researchgate.net Some protocols also utilize a reference wavelength, often around 630 nm, to correct for background absorbance. abcam.com

It is crucial for researchers to determine the optimal wavelength for their specific experimental conditions to ensure accurate and reproducible results. This can be achieved by performing a spectral scan of the solubilized formazan product to identify the peak absorbance wavelength.

Calibration and Derivation of Molar Extinction Coefficients for NBT-Formazan

For the quantitative analysis of NBT reduction, establishing a clear relationship between the measured absorbance and the concentration of the formazan product is essential. This is achieved through calibration curves and the determination of the molar extinction coefficient of NBT-formazan.

A calibration curve is generated by preparing a series of standard solutions with known concentrations of formazan and measuring their corresponding absorbance at the optimal wavelength. Plotting absorbance versus concentration should yield a linear relationship, as described by the Beer-Lambert law. This curve can then be used to determine the concentration of formazan in unknown samples based on their absorbance values.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and in a specific solvent. The value of ε can be derived from the slope of the Beer-Lambert law plot (Absorbance = ε * concentration * path length). While specific values for the molar extinction coefficient of NBT-formazan can be found in the literature, it is often recommended to determine it empirically under the specific conditions of the assay, as it can be influenced by factors such as the solvent and pH.

Kinetic vs. Endpoint Assays for NBT Reduction

Assays based on NBT reduction can be designed as either kinetic or endpoint measurements, each offering distinct advantages depending on the research question.

Kinetic Assays: In a kinetic assay, the change in absorbance is monitored continuously over time. labmartgh.comnacalai.com This approach provides information about the rate of the reaction, which can be particularly useful for studying enzyme kinetics or the dynamics of superoxide production. By measuring the initial rate of formazan formation, researchers can obtain a more accurate measure of the initial enzyme activity or the rate of superoxide generation before substrate depletion or enzyme inactivation occurs.

Endpoint Assays: In an endpoint assay, the reaction is allowed to proceed for a fixed period, after which it is stopped, and the final absorbance is measured. nih.govlabmartgh.com This method is simpler to perform and is often sufficient for comparing the total amount of NBT reduced between different samples or conditions. For example, in cell viability assays, the total formazan produced at the end of an incubation period is used as an indicator of the number of metabolically active cells. rndsystems.com

The choice between a kinetic and an endpoint assay depends on the specific information required. Kinetic assays provide dynamic information about the reaction rate, while endpoint assays offer a simpler method for determining the total amount of product formed.

Histochemical and Cytochemical Applications of NBT for Cellular Visualization

The reduction of NBT to an insoluble, colored formazan precipitate makes it a valuable tool for the visualization of specific cellular processes and components in histochemical and cytochemical studies. labmartgh.comlabmartgh.com This technique allows for the localization of enzyme activity and the detection of reactive oxygen species within cells and tissue sections. nih.govthermofisher.comconicet.gov.arbio-protocol.org

The principle of NBT-based histochemistry involves incubating the tissue or cells with a solution containing NBT and a specific substrate for the enzyme of interest or a stimulus to induce ROS production. The resulting formazan precipitate is deposited at the site of the reaction, providing a visual marker that can be observed under a microscope. nih.gov This method is widely used in various applications, including immunohistochemistry, in situ hybridization, and the study of cellular metabolism. labmartgh.comlabmartgh.com

Detection and Localization of Intracellular Reactive Oxygen Species

NBT is widely used for the histochemical detection and localization of intracellular reactive oxygen species (ROS), particularly superoxide anions (O₂⁻). nih.govthermofisher.comconicet.gov.arbio-protocol.org The pale yellow, water-soluble NBT is reduced by superoxide to form a dark blue or purple, insoluble formazan precipitate at the site of ROS production. nih.govfrontiersin.orgresearchgate.net This allows for the visualization of ROS generation within cells and tissues.

This technique has been applied to various cell types, including oocytes, cumulus cells, embryos, and phagocytic cells like neutrophils and macrophages. nih.govnih.gov For instance, in studies of oxidative stress in reproductive biology, NBT staining has been used to assess the level of intracellular ROS in oocytes and embryos, providing insights into their developmental potential. nih.govresearchgate.net Similarly, in immunology, the NBT test is a classic method to assess the respiratory burst and superoxide production by phagocytes. nih.govmdpi.com

The intensity of the formazan staining can be quantified using image analysis software to provide a semi-quantitative measure of ROS levels. nih.govconicet.gov.ar However, it is important to note that NBT can also be reduced by other cellular reductases, so the specificity for superoxide should be confirmed by demonstrating the inhibition of staining with superoxide dismutase (SOD). ahajournals.org

| Cell/Tissue Type | Application | Key Findings | References |

|---|---|---|---|

| Oocytes, Cumulus Cells, Embryos | Assessment of developmental potential | NBT staining effectively detects and quantifies intracellular ROS, correlating with developmental competence. | nih.govresearchgate.net |

| Phagocytic Cells (Neutrophils, Macrophages) | Measurement of respiratory burst and superoxide production | A modified colorimetric NBT assay provides a simple and sensitive method for quantifying intracellular superoxide. | nih.gov |

| Plant Leaves | Evaluation of oxidative stress | A modified NBT staining method allows for the quantitative determination of superoxide in plant tissues. | conicet.gov.ar |

| Vascular Tissue | Detection of superoxide production | NBT staining can identify sources of superoxide, such as uncoupled NOS, but specificity needs confirmation with SOD. | ahajournals.org |

Visualization of Specific Enzyme Activities in Tissue Sections and Cells

NBT is a versatile chromogenic substrate used in conjunction with other reagents to visualize the activity of various enzymes in tissue sections and cells. nacalai.comnih.govwordpress.com The principle of these assays is to couple the enzymatic reaction to the reduction of NBT, resulting in the formation of a colored formazan precipitate at the site of enzyme activity.

One of the most common applications is in combination with 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) for the detection of alkaline phosphatase (AP) activity. labmartgh.comsigmaaldrich.com In this system, AP dephosphorylates BCIP, and the resulting product reduces NBT to an insoluble blue-purple precipitate. This method is widely used in Western blotting, immunohistochemistry, and in situ hybridization. labmartgh.comthermofisher.comsigmaaldrich.com

NBT is also used as an electron acceptor in histochemical assays for various dehydrogenases. alliedguru.comoup.com For example, in the succinate (B1194679) dehydrogenase (SDH) activity stain, succinate is oxidized by SDH, and the electrons are transferred to NBT, forming a blue formazan precipitate in the mitochondria. wordpress.comwustl.edunih.gov This allows for the visualization of mitochondrial respiratory activity and the differentiation of muscle fiber types. nih.gov Similarly, NBT is used to detect the activity of other dehydrogenases, such as lactate (B86563) dehydrogenase (LDH) and glucose-6-phosphate dehydrogenase. alliedguru.comoup.com

| Enzyme | Substrate System | Application | Color of Precipitate | References |

|---|---|---|---|---|

| Alkaline Phosphatase (AP) | NBT/BCIP | Western blotting, Immunohistochemistry, In situ hybridization | Blue-purple | labmartgh.comthermofisher.comsigmaaldrich.comsigmaaldrich.com |

| Succinate Dehydrogenase (SDH) | NBT/Succinate | Histochemical staining of muscle fibers, assessment of mitochondrial activity | Blue | wordpress.comwustl.edunih.gov |

| Lactate Dehydrogenase (LDH) | NBT/Lactate | Histochemical staining to reflect glycolytic pathway activity | Blue/Purple | alliedguru.com |

| Glucose-6-Phosphate Dehydrogenase | NBT/Glucose-6-Phosphate | Visualization of enzyme activity in various tissues | Blue | oup.com |

Methodological Modifications for Enhanced Contrast and Specificity in Staining

To improve the clarity and precision of this compound (NBT) staining, researchers have developed several methodological modifications. These adjustments primarily focus on optimizing the reaction conditions to minimize background interference and enhance the visibility of the formazan precipitate, the blue product of NBT reduction.

One key area of modification is the composition of the staining solution. The pH of the detection buffer, for instance, is critical and should be carefully maintained around 9.5 to ensure optimal alkaline phosphatase activity, which is often coupled to the NBT/BCIP (5-bromo-4-chloro-3-indolyl phosphate) system. sigmaaldrich.com Deviations from this pH can lead to a generalized blue staining of the entire tissue, obscuring the specific signal. sigmaaldrich.com To counteract non-specific precipitate formation, especially in overnight reactions, it is crucial to keep staining jars airtight and in the dark, as NBT/BCIP is sensitive to air. sigmaaldrich.com

For applications in plant tissues, where endogenous compounds can interfere with quantification, specific extraction steps have been introduced. A modified protocol for quantifying superoxide radicals involves staining plant leaves with NBT and then selectively extracting the resulting formazan with chloroform (B151607). conicet.gov.arnih.gov This process effectively removes interfering pigments and other artifacts, allowing for a more accurate spectrophotometric quantification of the formazan dissolved in a dimethylsulfoxide-potassium hydroxide mixture. conicet.gov.arnih.gov This method has proven effective for quantifying superoxide production under various stress conditions. conicet.gov.ar

In histochemical applications, particularly with cryosections, lipids can trap the formazan precipitate, leading to artifacts. Delipidizing the sections with chloroform for about 10 minutes at room temperature before prehybridization can resolve this issue. sigmaaldrich.com Furthermore, tissue over-fixation can sometimes cause high generalized blue background; adjusting fixation times may be necessary. sigmaaldrich.com

The choice and concentration of anticoagulants can also significantly impact NBT test results when working with blood samples. Heparin, for example, can precipitate NBT, and this precipitate is then phagocytosed by neutrophils, potentially leading to higher NBT scores. nih.gov Using the lowest effective concentration of heparin is therefore recommended to avoid variability. diva-portal.org Conversely, EDTA can inhibit phagocytosis and result in lower NBT scores. nih.gov

For in-gel enzyme activity assays, such as for superoxide dismutase (SOD), modifications focus on the concentrations of reactants like riboflavin (B1680620). Adjusting the riboflavin concentration allows for controlled changes in the background color of the polyacrylamide gel—from blue to purple, or even yellow—without compromising the assay's quantitative reliability or sensitivity. scirp.org This can be particularly useful for overcoming experimental constraints or when combining the SOD assay with other enzyme tests. scirp.org

| Modification | Purpose | Application |

| pH Adjustment | Optimize enzyme activity and reduce background. | NBT/BCIP histochemistry |

| Airtight/Dark Incubation | Prevent non-specific precipitation. | Overnight in situ hybridization |

| Chloroform Extraction | Selectively extract formazan and remove interfering substances. | Plant tissue superoxide quantification |

| Delipidization | Remove lipids that trap formazan precipitate. | Cryosection staining |

| Anticoagulant Selection | Minimize interference with NBT reduction and phagocytosis. | Blood sample analysis |

| Riboflavin Concentration Adjustment | Control background color for better visualization. | In-gel SOD activity assays |

Flow Cytometric Assessment of NBT Reduction in Cell Populations

Flow cytometry offers a powerful and quantitative method for assessing NBT reduction at the single-cell level, providing a significant advancement over traditional, more subjective microscopic evaluation. nih.gov This technique allows for the rapid and reproducible analysis of large cell populations, making it suitable for both research and clinical applications. nih.govresearchgate.netresearchgate.net

The fundamental principle of flow cytometric NBT assays involves measuring changes in the light scatter or fluorescence properties of cells as they reduce NBT to insoluble blue formazan granules. nih.gov This reduction is a hallmark of the respiratory burst in phagocytic cells like neutrophils. nih.gov

Several approaches have been developed for flow cytometric analysis of NBT reduction:

Light Scatter Analysis : The formation of intracellular formazan crystals alters the light-scattering properties of cells. Specifically, NBT-positive cells exhibit decreased forward light scatter and increased 90-degree (side) light scatter. nih.gov This two-parameter analysis allows for the clear distinction between NBT-positive and NBT-negative cell populations. nih.gov Fixation with 1% paraformaldehyde can facilitate this analysis and improve the quantification of NBT reduction. nih.gov

Fluorescence Quenching : Another innovative technique involves pre-labeling the cell membrane with a fluorochrome, such as fluorescein-conjugated Concanavalin A. nih.gov The formazan precipitate, which has a peak absorption around the emission peak of fluorescein, quenches the fluorescence of the labeled cells. nih.gov The degree of fluorescence reduction is proportional to the amount of formazan produced, providing a quantitative measure of NBT reduction. nih.gov

Combined with Other Markers : Flow cytometry allows for multiparametric analysis. For instance, NBT reduction can be assessed in conjunction with cell surface markers to identify specific cell populations involved in the phagocytic process. apjai-journal.org It can also be combined with DNA stains like propidium (B1200493) iodide to determine the cell cycle distribution of NBT-reducing cells. nih.gov

Flow cytometric NBT assays have been successfully applied to monitor the differentiation of leukemia cell lines, such as HL-60, where the ability to reduce NBT is an indicator of granulocytic differentiation. nih.gov It is also a valuable tool for screening peripheral leukocyte function and diagnosing conditions like chronic granulomatous disease (CGD), a disorder characterized by impaired oxidative metabolism in phagocytes. nih.govnih.gov While the dihydrorhodamine (DHR) test is now often preferred for CGD diagnosis due to its higher sensitivity and ability to detect carrier states, the NBT flow cytometry assay remains a relevant and informative technique. researchgate.netcytometry.orgbanglajol.info

Polyacrylamide Gel Electrophoresis-Based NBT Staining for Enzyme Activity Analysis

Polyacrylamide gel electrophoresis (PAGE) coupled with NBT staining is a widely used method for the in-gel visualization and analysis of various oxidoreductase enzymes. This technique is particularly valuable for identifying isoenzymes and assessing enzyme activity following separation under non-denaturing conditions.

The most common application of this method is for the detection of superoxide dismutase (SOD) activity. sinica.edu.twnih.gov The principle of the SOD activity assay is based on a photochemical reaction where riboflavin, in the presence of light and tetramethylethylenediamine (TEMED), generates superoxide radicals. sinica.edu.tw These radicals then reduce NBT to a blue formazan precipitate, causing the entire gel to turn blue. sinica.edu.tw In locations where SOD is present, the enzyme scavenges the superoxide radicals, preventing the reduction of NBT. sinica.edu.twnih.gov This results in the appearance of clear, achromatic bands against a blue background, indicating the position of SOD activity. nih.gov The intensity of these achromatic bands is proportional to the amount of active SOD, allowing for semi-quantitative analysis by densitometry. sinica.edu.tw

Key Steps in NBT-PAGE Staining for SOD:

Electrophoresis : Protein extracts are separated on a native polyacrylamide gel. sinica.edu.tw

NBT Incubation : The gel is soaked in a solution containing NBT. sinica.edu.twmdpi.com

Riboflavin Incubation : The gel is then incubated in a solution containing riboflavin and TEMED in the dark. sinica.edu.twmdpi.com

Photochemical Reaction : The gel is exposed to a uniform light source to initiate the superoxide generation and subsequent NBT reduction. sinica.edu.twmdpi.com

Visualization : Achromatic bands appear where SOD activity is present. nih.gov

This "negative staining" method can be optimized by adjusting the soaking durations and light intensity to achieve clear banding. sinica.edu.tw Furthermore, specific inhibitors can be added to the staining solution to differentiate between SOD isoenzymes. For example, sodium cyanide inhibits Cu/Zn-SOD, allowing for its distinction from Mn-SOD and Fe-SOD. nih.gov

Beyond SOD, NBT staining in PAGE is also used to detect the activity of other dehydrogenases. For instance, dihydrolipoamide (B1198117) dehydrogenase (DLDH) diaphorase activity can be stained in-gel using NADH as the electron donor and NBT as the electron acceptor. nih.gov This results in the formation of a blue formazan band directly at the location of the enzyme. nih.gov Similarly, NADH dehydrogenase activity from various sources can be identified by incubating the gel with NADH and NBT. scielo.brresearchgate.netoup.com

This technique offers several advantages over purely spectrophotometric assays, including the ability to analyze enzyme activity from crude extracts by separating the enzyme of interest from interfering molecules and the capacity to distinguish between different isoforms of the same enzyme. sinica.edu.twnih.gov

| Enzyme | Staining Principle | Appearance of Activity | Key Reagents |

| Superoxide Dismutase (SOD) | Negative Staining: Inhibition of NBT reduction | Achromatic (clear) bands on a blue background | NBT, Riboflavin, TEMED |

| Dihydrolipoamide Dehydrogenase (DLDH) | Positive Staining: Direct NBT reduction | Blue/purple formazan bands | NBT, NADH |

| NADH Dehydrogenase | Positive Staining: Direct NBT reduction | Blue/purple formazan bands | NBT, NADH |

Microplate Assay Adaptations for High-Throughput Screening in Research

The NBT reduction assay has been effectively adapted for a microplate format, enabling high-throughput screening (HTS) of various biological activities, particularly the scavenging of reactive oxygen species (ROS) and the identification of enzyme inhibitors. nih.govportico.org This miniaturization offers significant advantages in terms of sample throughput, reagent consumption, and automation potential. nih.gov

A primary application of microplate-based NBT assays is the screening for superoxide anion scavengers. portico.orgresearchgate.net In this setup, a system that generates superoxide radicals, such as the xanthine/xanthine oxidase or hypoxanthine (B114508)/xanthine oxidase system, is used. portico.orgroquette.com In the absence of a scavenger, the superoxide radicals reduce NBT to formazan, which can be quantified spectrophotometrically by measuring the absorbance, typically around 560 nm. portico.org When a potential scavenging compound is present, it competes with NBT for the superoxide radicals, leading to a decrease in formazan production and a lower absorbance reading. portico.org The percentage of NBT reduction inhibition is then calculated to determine the scavenging activity of the compound. portico.org

Typical Components of a Superoxide Scavenging HTS NBT Assay:

Microplate: 96-well or 384-well plates are commonly used.

Superoxide Generating System: e.g., Xanthine and Xanthine Oxidase. portico.org

NBT Solution: The substrate that is reduced to colored formazan.

Test Compounds: The potential scavengers being screened.

Buffer: To maintain optimal pH for the reaction.

Plate Reader: To measure the absorbance of the formazan product.

The quality and robustness of an HTS assay are often evaluated using the Z'-factor, a statistical parameter that reflects the signal-to-noise ratio. portico.org Z'-factor values between 0.5 and 1.0 are indicative of an excellent assay, making it suitable for HTS. portico.org In one study screening for mitochondrial ROS scavengers, the Z'-factor for the NBT-based assay reached 0.81 after 90 minutes of incubation, demonstrating its suitability for large-scale screening. portico.org

Microplate adaptations have also been developed to measure NADPH oxidase activity in cell-based assays. nih.gov In these assays, cells are seeded in microplates and stimulated to produce superoxide. NBT is added, and after incubation, the formazan produced is dissolved using a mixture of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) before the absorbance is read. nih.gov

These HTS adaptations of the NBT assay are powerful tools in drug discovery and antioxidant research, allowing for the rapid screening of large chemical libraries or natural product extracts to identify compounds with desired biological activities. nih.govresearchgate.net

Protocol Optimization Strategies for NBT-Based Assays to Enhance Reproducibility

Ensuring the reproducibility of NBT-based assays is critical for generating reliable and comparable data, particularly in multi-site studies or when tracking changes over time. plos.orgnih.gov Several factors can contribute to variability, and systematic optimization of the protocol is key to minimizing these effects. researchgate.net

Key Optimization Strategies:

Reagent Concentration and Quality:

NBT: The concentration of NBT can be a limiting factor and should be optimized. For some applications, lower concentrations can be used to reduce costs without sacrificing efficacy, while for others, a specific concentration is crucial for a robust signal. scirp.org Using NBT/BCIP solutions before their expiration date is important, as expired reagents may lack sensitivity. sigmaaldrich.com

Anticoagulants: When using blood samples, the type and concentration of the anticoagulant must be standardized. Heparin can directly precipitate NBT, potentially inflating results, while EDTA can inhibit the phagocytic activity required for NBT reduction. nih.govdiva-portal.org Consistent use of the lowest effective heparin concentration is often recommended. diva-portal.org

Stimulants: In cell-based assays, the concentration of the stimulating agent (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA) must be carefully titrated to achieve a maximal, consistent response without inducing cytotoxicity. nih.gov

Incubation Conditions:

Time and Temperature: Incubation times and temperatures must be precisely controlled. For example, in the quantitative NBT test, incubating the blood-NBT mixture in a 37°C water bath provides more consistent temperature control than incubating in air, leading to less variability in results. diva-portal.org For in-gel staining, optimal soaking durations for NBT and riboflavin solutions, as well as the duration and intensity of light exposure, need to be determined to ensure clear, reproducible banding. sinica.edu.tw

pH Control: The pH of buffers is critical, especially for enzyme-linked assays. The detection buffer for NBT/BCIP staining should be consistently maintained at pH 9.5 to ensure optimal alkaline phosphatase activity. sigmaaldrich.com

Sample Handling and Preparation:

Cell Number and Viability: In cell-based assays, the number of cells used should be standardized. Ensuring high cell viability is crucial, as dead or dying cells can lead to erroneous results.

Tissue Processing: For histochemistry, standardization of fixation methods and times is important to avoid artifacts such as high background staining. sigmaaldrich.com Delipidization of fatty tissues can prevent the trapping of formazan precipitate. sigmaaldrich.com

Assay-Specific Optimization:

Flow Cytometry: Instrument settings, gating strategies, and the use of fixation (e.g., with paraformaldehyde) should be standardized to ensure consistent measurement of light scatter or fluorescence. nih.gov

High-Throughput Screening: For microplate assays, factors like the choice of solvent for test compounds, plate type, and the method for stopping the reaction should be optimized and standardized. researchgate.net Assessing the Z'-factor is crucial to validate the assay's robustness for HTS. portico.org

Standardization and Training:

In multi-laboratory settings, harmonizing Standard Operating Procedures (SOPs) is a fundamental step. plos.org Furthermore, side-by-side training of operators has been shown to significantly improve assay comparability across different sites by ensuring consistent execution of the protocol. plos.org

By systematically addressing these parameters, researchers can develop a robust and optimized NBT assay protocol that yields reproducible and reliable data. pubcompare.ai

| Parameter | Source of Variability | Optimization Strategy |

| Reagents | Concentration, Purity, Age, Anticoagulant type | Titrate concentrations, use fresh reagents, standardize anticoagulant (e.g., low heparin). sigmaaldrich.comdiva-portal.orgscirp.org |

| Incubation | Time, Temperature, Light Exposure, pH | Use water baths for stable temperature, optimize timing, control light, maintain buffer pH. sigmaaldrich.comdiva-portal.orgsinica.edu.tw |

| Sample Prep | Cell count, Fixation, Tissue type | Standardize cell numbers, optimize fixation protocols, perform delipidization for fatty tissues. sigmaaldrich.com |

| Assay Platform | Instrument settings, Gating, Solvents | Standardize flow cytometer settings, define clear gating, validate solvents for HTS. nih.govresearchgate.net |

| Operator | Technique, Interpretation | Harmonize SOPs, conduct inter-laboratory training and validation. plos.orgnih.gov |

Applications of Nitroblue Tetrazolium in Fundamental Biological and Biochemical Research

Investigation of Superoxide (B77818) Anion Production in Diverse Biological Systems

The reduction of NBT to formazan (B1609692) by the superoxide anion (O₂⁻) is a cornerstone of its application in studying oxidative stress and reactive oxygen species (ROS) signaling in a wide array of biological systems. This reaction provides a visual and often quantifiable measure of superoxide generation.

A critical function of phagocytic cells like neutrophils and macrophages in the immune response is the "oxidative burst," a rapid release of ROS to kill invading pathogens. NBT is widely used to study this phenomenon. nih.govtandfonline.comjlabphy.orgnih.govfrontiersin.org

Principle: Activated phagocytes produce superoxide via the enzyme NADPH oxidase. frontiersin.orgresearchgate.netresearchgate.net NBT can permeate the cell membrane and is reduced by the intracellular superoxide, forming visible blue formazan deposits. nih.govtandfonline.com The extent of formazan formation correlates with the level of superoxide produced. researchgate.netmdpi.com

Methodology: The classic NBT test involves incubating phagocytes with NBT and a stimulant, such as phorbol (B1677699) myristate acetate (B1210297) (PMA), which triggers the oxidative burst. jlabphy.org The percentage of cells containing blue-black formazan deposits (NBT-positive cells) is then determined by microscopic examination. nih.govnih.govresearchgate.net Quantitative adaptations of this assay involve dissolving the formazan precipitate and measuring its absorbance with a spectrophotometer or microplate reader, typically around 620 nm. nih.govtandfonline.com

Research Findings:

The NBT assay has been instrumental in diagnosing chronic granulomatous disease (CGD), a genetic disorder where phagocytes are unable to produce superoxide due to defects in NADPH oxidase. researchgate.netbiomol.com In CGD patients, neutrophils fail to reduce NBT, resulting in a low percentage of NBT-positive cells. researchgate.net

Studies have used the NBT reduction test to evaluate neutrophil activity in various diseases, including canine leishmaniosis, where oxidative activity was higher in the early stages of infection. nih.govmdpi.com

Researchers have modified the NBT assay to be more quantitative, sensitive, and less prone to observer bias. nih.govtandfonline.com These modified colorimetric assays can detect even small amounts of superoxide produced by monocytes and macrophages. nih.govtandfonline.com For example, one study demonstrated a direct proportion between the absorbance of dissolved formazan and the number of cells, incubation time, and stimulus concentration. nih.gov

| Biological System | Stimulant | Key Finding | Reference |

|---|---|---|---|

| Human Neutrophils | Phorbol Myristate Acetate (PMA) | Used as a screening test for Chronic Granulomatous Disease (CGD); CGD neutrophils show no NBT reduction. | researchgate.netbiomol.com |

| Murine Macrophage Cell Lines (RAW 264.7, J774) | Not specified | A modified quantitative NBT assay showed absorbance increased in proportion to cell number and stimulus concentration. | nih.gov |

| Canine Neutrophils | Leishmania infantum infection | Neutrophil oxidative activity was higher in early stages of infection compared to later stages. | nih.govmdpi.com |

Mitochondria are a primary source of cellular ROS, generated as a byproduct of oxidative phosphorylation. NBT is a useful probe for detecting mitochondrial superoxide production. oup.com

Principle: Superoxide anions produced by the mitochondrial electron transport chain, particularly at Complex I and Complex III, can reduce NBT to formazan. oup.comnih.gov

Methodology: Isolated mitochondria, tissue homogenates, or even whole cells are incubated with NBT and specific mitochondrial substrates (e.g., succinate) or inhibitors to pinpoint the source of superoxide. nih.gov The resulting formazan can be visualized histochemically or quantified spectrophotometrically.

Research Findings:

Studies have shown that NBT reduction in isolated mitochondria is substrate-dependent; it is more readily reduced during the oxidation of succinate (B1194679) compared to NAD-dependent substrates. nih.gov

The use of inhibitors has helped to confirm the source of superoxide. For instance, the reduction of NBT in isolated mitochondria can be blocked by succinate dehydrogenase inhibitors like malonate. nih.gov

NBT staining has been used to demonstrate increased basal superoxide production in mutants of mitochondrial complex I subunits. oup.com However, it's important to note that NBT can also be reduced by other components of the electron transport chain, so results should be interpreted with caution and often confirmed with other methods. nih.gov

| Research Model | Condition/Substrate | Key Finding | Reference |

|---|---|---|---|

| Isolated Rat Liver Mitochondria | Succinate | NBT was more readily reduced during succinate oxidation compared to NAD-dependent substrates. | nih.gov |

| Arabidopsis thaliana mutants | ndufs4 mutant (Complex I subunit) | Mutants showed a higher basal superoxide production rate as measured by NBT staining. | oup.com |

| Isolated Rat Cardiac Myocytes | Digitonin (to permeabilize cells) | Both NADPH- and NADH-linked pathways for NBT reduction were observed. | researchgate.net |

Plants produce ROS as signaling molecules in response to various biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity) stresses. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org NBT staining is a widely used histochemical method to visualize superoxide production in situ in plant tissues. researchgate.netconicet.gov.ar

Principle: Superoxide produced in plant cells, for example by NADPH oxidases in the plasma membrane or in mitochondria, reduces NBT to a blue formazan precipitate at the site of production. protocols.ioprotocols.io

Methodology: Plant tissues, such as leaves or roots, are infiltrated with or immersed in an NBT solution. frontiersin.orgconicet.gov.ar After incubation, the tissue is often cleared (e.g., with ethanol (B145695) or chloral (B1216628) hydrate) to remove chlorophyll (B73375) and other pigments, allowing for clear visualization of the blue formazan deposits. conicet.gov.arprotocols.io Quantitative analysis can be performed by extracting the formazan and measuring its absorbance. nih.govconicet.gov.ar

Research Findings:

NBT staining has been used to show localized superoxide production in response to pathogen attack. For instance, an oxidative burst was detected in strawberry leaves challenged with an avirulent fungus. conicet.gov.ar

The technique is frequently employed to assess oxidative stress caused by environmental factors. Studies have demonstrated increased NBT staining in plants subjected to drought, heavy metal exposure, and other abiotic stresses. researchgate.netfrontiersin.org

Researchers have developed protocols to quantify superoxide from NBT-stained leaves by selectively extracting the formazan precipitate with solvents like chloroform (B151607) and then dissolving it in dimethylsulfoxide-potassium hydroxide (B78521) for spectrophotometric measurement. nih.govconicet.gov.ar This allows for a more quantitative assessment of stress responses.

| Plant Species | Stress Condition | Key Finding | Reference |

|---|---|---|---|

| Strawberry (Fragaria × ananassa) | Fungal pathogen (Colletotrichum fragariae) | An oxidative burst (superoxide production) was detected in host leaf tissues at 4 hours post-infection. | conicet.gov.ar |

| Rice (Oryza sativa) | Drought | Drought stress induced ROS accumulation, which was visualized by increased NBT staining. | frontiersin.org |

| Pea (Pisum sativum) | Herbivory (weevil and aphid) | NBT staining detected superoxide production in response to biotic stressors at different time points. | researchgate.net |

| Arabidopsis thaliana | Nitrogen starvation, wounding, UV-C | NBT staining was used to detect ROS generation under various abiotic stresses. | nih.gov |

Similar to vertebrate phagocytes, the immune cells of invertebrates, such as insect hemocytes, produce ROS as a defense mechanism. The NBT assay is a valuable tool for studying these processes.

Principle: When hemocytes are challenged with immune elicitors (e.g., components of bacterial cell walls), they can produce superoxide, which reduces NBT to formazan.

Methodology: Hemolymph (insect blood) is collected and the hemocytes are incubated with NBT, with or without an immune stimulant. The formation of formazan within the cells is then observed microscopically.

Research Findings:

The NBT assay has been used to demonstrate that hemocytes from various insect species produce superoxide in response to immune challenges.

This method allows researchers to investigate the effects of factors like pesticides, pathogens, and environmental stress on the immune competence of invertebrates by measuring changes in superoxide production.

Characterization of Reactive Oxygen Species in Plant Physiology and Stress Responses

Assessment of Dehydrogenase and Reductase Enzyme Activities

NBT serves as a general chromogenic substrate for a wide range of oxidoreductase enzymes, particularly dehydrogenases. medchemexpress.commelford.co.ukyacooscience.comoup.comconicet.gov.ar

Principle: Dehydrogenase enzymes catalyze the transfer of hydrogen atoms (electrons and protons) from a substrate to an electron acceptor, such as NAD⁺ or FAD. In the NBT assay, the reduced cofactors (NADH or FADH₂) then transfer electrons, often via an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS), to NBT. nih.gov This reduces the NBT to a colored formazan precipitate, and the intensity of the color is proportional to the enzyme's activity. wustl.edu

Methodology: The assay is typically performed on tissue sections (histochemistry) or in solution (biochemical assay). oup.comnih.gov For histochemistry, fresh frozen tissue sections are incubated in a medium containing the specific substrate for the dehydrogenase of interest, the cofactor (e.g., NAD⁺), NBT, and often PMS. wustl.edu For biochemical assays, cell lysates or purified enzymes are used. nih.gov The formazan product can be quantified spectrophotometrically. tsijournals.com

Applications: This method has been applied to detect the activity of numerous enzymes, including glucose-6-phosphate dehydrogenase, lactate (B86563) dehydrogenase, isocitrate dehydrogenase, and malate (B86768) dehydrogenase. yacooscience.comoup.commpbio.com

A prominent application of the NBT assay is in the measurement of succinate dehydrogenase (SDH) activity, a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain (Complex II). nih.govnih.gov

Principle: SDH catalyzes the oxidation of succinate to fumarate, transferring electrons directly to the electron transport chain. In the histochemical assay, these electrons are intercepted by an intermediate carrier and transferred to NBT, reducing it to formazan. wustl.edu The amount of formazan produced is indicative of SDH activity. tsijournals.com

Methodology: The NBT method for SDH involves incubating tissue sections or homogenates with succinate as the substrate and NBT as the electron acceptor. wustl.edutsijournals.com To improve specificity and linearity, inhibitors of other pathways, such as azide (B81097) to block cytochrome oxidase, are often included. nih.gov The resulting purple-blue precipitate indicates the location and intensity of SDH activity. tsijournals.com

Research Findings:

The SDH-NBT histochemical stain is classic for differentiating muscle fiber types, as fibers with high oxidative capacity (Type I) have high SDH activity and stain darkly, while glycolytic fibers (Type II) stain lightly.

Quantitative histochemical techniques have been developed to improve the accuracy of SDH activity measurement, using agents like 1-methoxyphenazine (B1209711) methosulphate (mPMS) instead of PMS to achieve a more linear reaction rate. nih.gov

The assay has been used to show adaptive changes in skeletal muscle in response to exercise. For example, studies have found increased SDH activity in the gastrocnemius muscle of rats after several weeks of aerobic treadmill training. tsijournals.com

| Enzyme | Research Model | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Succinate Dehydrogenase (SDH) | Rat Skeletal Muscle | Histochemical NBT staining | Aerobic exercise training for 4-6 weeks increased SDH activity in skeletal muscle. | tsijournals.com |

| Succinate Dehydrogenase (SDH) | Cat Skeletal Muscle Fibers | Quantitative histochemistry with mPMS and azide | Use of mPMS and azide resulted in a linear production of NBT formazan and decreased non-specific reduction. | nih.gov |

| 6-Phosphogluconate Dehydrogenase | Bacterial Cell Lysates | Colorimetric assay with NBT and PMS in 96-well plates | The assay was suitable for screening libraries of enzyme variants to identify those with improved activity and stability. | nih.gov |

| Various Dehydrogenases (e.g., G6PDH, malate dehydrogenase) | Plant Tissues | In situ staining coupled to NAD reduction | The NBT method can be adapted to visualize enzymes that do not directly reduce NAD by using coupling enzymes. | oup.com |

Lactate Dehydrogenase Activity Quantification in Research

Nitroblue tetrazolium is instrumental in the colorimetric quantification of lactate dehydrogenase (LDH) activity. LDH is a vital enzyme in anaerobic glycolysis, catalyzing the interconversion of lactate and pyruvate. The NBT-based assay for LDH activity relies on a coupled enzymatic reaction. invivogen.com LDH oxidizes lactate to pyruvate, which in turn reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. invivogen.com In the presence of an intermediate electron carrier like phenazine methosulfate (PMS), the NADH produced then reduces the water-soluble, yellow NBT into a water-insoluble, blue-purple formazan precipitate. invivogen.comnih.gov The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the LDH activity. invivogen.comicm.edu.pl

This method has been adapted for high-throughput screening in 96-well plates, facilitating the rapid analysis of numerous samples. nih.govnih.gov Research has demonstrated the utility of this assay in various contexts, from studying LDH activity in osteocytes to assess bone viability to its application in diagnostic kits for liver and heart conditions. nih.govjapsonline.com For instance, a "flipped pattern," where LDH-1 levels are higher than LDH-2, is indicative of myocardial infarction. novusbio.com The assay's sensitivity allows for the detection of LDH released from damaged cells, making it a marker for cytotoxicity. invivogen.com However, detergents present in cell lysates can interfere with the assay, necessitating protein precipitation and redissolving steps for accurate measurements in such samples. nih.gov

Interactive Table: Key Components in NBT-based LDH Activity Assay

| Component | Role in the Assay |

| This compound (NBT) | Final electron acceptor, reduced to colored formazan. invivogen.comnih.gov |

| Phenazine Methosulfate (PMS) | Intermediate electron carrier, facilitates electron transfer from NADH to NBT. invivogen.comnih.gov |

| Lactate | Substrate for Lactate Dehydrogenase. nih.govresearchgate.net |

| NAD+ | Coenzyme, reduced to NADH by LDH. invivogen.com |

| Lactate Dehydrogenase (LDH) | Enzyme of interest, its activity is being measured. invivogen.comnih.gov |

Glucose-6-Phosphate Dehydrogenase and Pentose (B10789219) Shunt Enzyme Studies

The NBT assay is also a valuable tool for studying the activity of Glucose-6-Phosphate Dehydrogenase (G6PD) and other enzymes of the pentose phosphate (B84403) pathway (PPP). G6PD catalyzes the first committed step of the PPP, producing NADPH. This pathway is crucial for generating reducing equivalents (NADPH) required for various biosynthetic reactions and for protecting cells against oxidative damage.

Similar to the LDH assay, the quantification of G6PD activity using NBT involves the reduction of NBT to formazan by the NADPH generated by the enzyme. researchgate.net This principle has been applied in research to assess neutrophil function in individuals with G6PD deficiency. nih.gov Studies have shown that even with significantly reduced G6PD activity in neutrophils (as low as 23% of normal), the functional assays measured by the NBT test can be comparable to those of individuals with normal G6PD levels. nih.gov This suggests that a certain threshold of G6PD activity is sufficient for normal neutrophil function as assessed by this method. The NBT G6PD/6PGD ratio test is also used in newborn screening to diagnose G6PD deficiency. frontiersin.orgfrontiersin.org Furthermore, the NBT-PMS assay has been successfully employed to screen libraries of variant 6-phosphogluconate dehydrogenases, another key enzyme in the PPP, to identify variants with improved activity and stability. nih.gov

Alcohol Dehydrogenase Activity Profiling in Research

The activity of alcohol dehydrogenases (ADHs), enzymes that catalyze the interconversion of alcohols and aldehydes or ketones, can be effectively profiled using NBT-based colorimetric assays. nih.govresearchgate.net The principle remains consistent: the NADH or NADPH generated during the ADH-catalyzed oxidation of an alcohol substrate reduces NBT to formazan in the presence of PMS. researchgate.netresearchgate.net The resulting color change, measured spectrophotometrically, allows for the quantification of ADH activity. nih.gov

This method offers a significant advantage over conventional spectrophotometric assays by enabling the simultaneous processing of multiple samples in a 96-well plate format. nih.gov It has proven useful in various research areas, including the biomedical study of alcoholism and as a tool in gene expression studies where the Drosophila Adh gene is used as a reporter. nih.gov Researchers have also developed in situ methods using NBT to detect class III ADH activity in whole organisms like Arabidopsis plants, providing insights into the temporal and spatial patterns of enzyme expression during development. nih.govlvb.lt The specificity of the assay can be confirmed using known ADH inhibitors. nih.gov Moreover, the NBT assay has been used in electrophoretic studies to identify different isoenzymes of ADH based on their activity with various substrates. cdnsciencepub.compediatria.gob.mx

Evaluation of Cellular Metabolic Activity and Viability in In Vitro Models

NBT is widely employed in in vitro studies to assess cellular metabolic activity and viability. The reduction of NBT to formazan is indicative of a cell's metabolic health, as it relies on the activity of various dehydrogenases and the availability of reducing equivalents like NADH and NADPH. biotium.comconicet.gov.ar

NBT as an Indicator of Electron Transport Chain Function

The mitochondrial electron transport chain (ETC) is a primary site of cellular respiration and a major source of reducing equivalents. NBT can serve as an indicator of ETC function. Specifically, in-gel activity assays for Complex I (NADH dehydrogenase) of the ETC utilize NBT. nih.govplos.org In this assay, NADH is oxidized by Complex I, and the electrons are transferred to reduce NBT, resulting in a localized blue precipitate at the location of the active complex on the gel. nih.gov This allows for the visualization and assessment of the activity of both individual Complex I monomers and larger supercomplexes. nih.govplos.org Similarly, the activity of succinate dehydrogenase (SDH or Complex II), another key enzyme in both the Krebs cycle and the ETC, can be measured using NBT. nih.gov The reduction of NBT to its diformazan product by SDH activity can be quantified to determine the maximum velocity of the SDH reaction, providing a measure of mitochondrial function in individual cells. nih.gov

Oxidative Stress Biomarker in Ex Vivo and In Vitro Research Models

NBT is a well-established biomarker for oxidative stress in both ex vivo and in vitro research models. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. jlabphy.org NBT is particularly effective at detecting the superoxide radical (O₂⁻), a primary ROS. nih.govfrontiersin.org

The water-soluble, yellow NBT is reduced by superoxide anions to form a dark-blue, insoluble formazan precipitate. nih.govpubcompare.ai This reaction allows for the visualization and quantification of intracellular superoxide production. nih.govfrontiersin.org The NBT reduction test has been used to assess ROS production by various cell types, including phagocytic cells like neutrophils and macrophages, as well as spermatozoa. nih.govscispace.com A modified colorimetric NBT assay, where the formazan is dissolved and its absorbance measured, provides a simple and sensitive quantitative method to determine intracellular superoxide levels. nih.gov

Interactive Table: Research Findings on NBT as an Oxidative Stress Biomarker

| Research Model | Key Finding | Citation |

| Phagocytic Cells (in vitro) | Modified colorimetric NBT assay is a simple, sensitive, and quantitative method to determine intracellular superoxide production. | nih.gov |

| Seminal Leukocytes and Spermatozoa (ex vivo) | NBT reduction test can be used to assess the contribution of these cells to ROS generation in semen. | scispace.com |

| Red Blood Cells (ex vivo) | NBT reduction is a measure of red cell membrane antioxidant capacity and shows a significant decrease with age. | nih.govtandfonline.com |

| Oocytes and Embryos (in vitro) | NBT staining is an effective method for detecting and quantifying intracellular ROS, with levels correlating with developmental stage and health. | frontiersin.org |

| Neutrophils in COVID-19 patients (ex vivo) | NBT test can be used to evaluate oxidative stress, which is central to the pathogenesis of severe COVID-19. | jlabphy.org |

Research on Microbial Metabolism and Biofilm Formation

This compound (NBT) serves as a crucial tool in fundamental microbiological research, particularly in the investigation of microbial metabolism and the complex processes of biofilm formation. Its utility stems from its ability to act as an indicator of cellular respiratory activity. In its oxidized state, NBT is a soluble, yellow compound that can readily penetrate microbial cells. Within the cell, it is reduced by various dehydrogenases and reductases involved in the electron transport chain, such as NADH dehydrogenases. nih.govfrontiersin.org This reduction process converts NBT into formazan, a dark blue, insoluble crystalline compound that precipitates within the cell. researchgate.netwikipedia.org The intensity of the blue color is directly proportional to the metabolic activity of the microbial population, providing a quantitative measure of cellular viability and respiratory function. frontiersin.orgresearchgate.net

The NBT reduction assay is widely employed to assess the metabolic activity of various bacteria. mdpi.com Studies have demonstrated that the amount of formazan produced correlates with the number of viable bacteria. researchgate.net For instance, research on Staphylococcus albus, Escherichia coli, and Pseudomonas aeruginosa has shown that all three species can reduce NBT, with the quantity of formazan being proportional to the bacterial count. researchgate.net However, different species and even different strains of the same species can exhibit varying levels of NBT reduction under the same conditions, reflecting inherent differences in their metabolic rates. researchgate.net The most intense reduction of NBT is typically observed during the early logarithmic phase of bacterial growth, which is the period of highest metabolic activity. researchgate.net

In the context of biofilm research, NBT is an invaluable reagent for quantifying the metabolic status of cells embedded within the extracellular polymeric matrix. Biofilms are surface-attached microbial communities that present significant challenges in various fields. nih.gov The NBT assay helps in understanding the physiological state of these sessile cells, particularly in response to environmental stressors or antimicrobial agents.

A key application of NBT in biofilm studies is the measurement of reactive oxygen species (ROS), which are critical components of cellular stress and signaling. The reduction of NBT can be driven by superoxide radicals, making it a useful indicator for both intracellular and extracellular ROS production in biofilms. plos.orgoup.com For example, studies on Staphylococcus aureus biofilms have utilized NBT to demonstrate how different culture conditions (time, temperature, pH) influence ROS production and, consequently, biofilm formation. oup.com

Research has also employed NBT to investigate the effects of external stimuli, such as electrical currents, on biofilm viability. In one study, exposure of S. aureus and Staphylococcus epidermidis biofilms to a direct current led to an increase in intracellular ROS, as measured by NBT precipitation, which was correlated with cell death. plos.org Conversely, P. aeruginosa biofilms showed a decrease in NBT precipitation under similar conditions, highlighting the species-specific responses to stress. plos.org

The following tables summarize key research findings on the application of NBT in microbial metabolism and biofilm analysis.

Table 1: NBT Reduction as an Indicator of Metabolic Activity in Different Bacterial Species

| Bacterial Species | Key Finding | Reference |

| Staphylococcus albus | Reduces NBT to formazan, with the amount produced being proportional to the number of bacteria. | researchgate.net |

| Escherichia coli | Demonstrates NBT reduction, which is most intense in the early logarithmic growth phase. | researchgate.net |

| Pseudomonas aeruginosa | Shows statistically significant differences in NBT reduction compared to S. albus and E. coli under identical growth conditions. | researchgate.net |

| Ralstonia eutropha | A purified hydrogenase from this species was shown to reduce NBT, allowing for quantification of its enzymatic activity. | asm.org |

Table 2: Application of NBT in Biofilm Research

| Research Focus | Bacterial Species | Detailed Finding | Reference |

| ROS Production and Biofilm Formation | Staphylococcus aureus | The NBT assay was used to measure intracellular (iROS) and extracellular (eROS) reactive oxygen species. An increase in eROS was observed at 48 hours of biofilm growth, correlating with biofilm maturation and cellular stress. | oup.com |

| Effect of Environmental Stress (Electrical Current) | Staphylococcus aureus | Exposure to a 200 μA direct current for 5 and 10 minutes significantly increased NBT precipitation, indicating a rise in intracellular ROS that contributes to cell death within the biofilm. | plos.org |

| Effect of Environmental Stress (Electrical Current) | Staphylococcus epidermidis | Similar to S. aureus, exposure to a direct current for 5 and 10 minutes resulted in increased NBT precipitation, signifying elevated ROS levels. | plos.org |

| Effect of Environmental Stress (Electrical Current) | Pseudomonas aeruginosa | In contrast to staphylococci, exposure to a direct current for 5 minutes led to a decrease in precipitated NBT, suggesting a different metabolic response to the electrical stress. | plos.org |

| Effect of Culture Medium Composition | Staphylococcus aureus & Escherichia coli | In TSB medium, S. aureus produced less extracellular ROS (measured by NBT) but formed more biofilm compared to E. coli. The addition of glucose increased biofilm formation while reducing eROS production in both species. | researchgate.net |

Advanced Research Topics and Methodological Innovations Involving Nitroblue Tetrazolium

Development of Modified Tetrazolium Salts and NBT Derivatives for Enhanced Research Utility

Nitroblue tetrazolium (NBT) has been a cornerstone for detecting superoxide (B77818) radicals and assessing dehydrogenase activity for many years. psu.edu However, its utility is hampered by a significant drawback: the reduction of NBT produces a dark blue diformazan that is insoluble in water. acs.orgresearchgate.net This insolubility complicates quantitative analysis, often requiring a solubilization step with organic solvents like pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO) before spectrophotometric measurement, and makes it unsuitable for real-time kinetic assays in living cells. csic.esconicet.gov.ar

To overcome these limitations, researchers have developed second- and third-generation tetrazolium salts with modified chemical structures that enhance their research utility. nih.govresearchgate.net These derivatives are engineered to produce water-soluble formazan (B1609692) products upon reduction, thereby simplifying assays and expanding their applications. researchgate.net

Key modifications often involve the addition of sulfonate groups to the phenyl rings of the tetrazolium molecule. researchgate.net This modification results in a net negative charge, which, while making the dyes largely impermeable to cell membranes, allows the resulting formazan to be water-soluble. nih.govnih.gov Prominent examples of these modified salts include XTT, MTS, WST-1, and WST-8. acs.orgresearchgate.netnih.gov

WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate) and WST-8 are highly water-soluble and yield soluble formazans upon reduction. acs.org Their reduction is often facilitated by an intermediate electron acceptor, and they are valued for their high sensitivity in applications like cell proliferation and cytotoxicity assays. interchim.fr

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) also produces a water-soluble formazan, eliminating the need for a solubilization step and making it suitable for continuous, real-time measurements in multiwell plates. researchgate.netresearchgate.net

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is another water-soluble derivative whose reduction product can be directly quantified in the culture medium. researchgate.net

The development of these water-soluble derivatives has significantly enhanced the precision and convenience of tetrazolium-based assays, enabling their use in high-throughput screening and providing more sensitive and reproducible results compared to the traditional NBT assay. interchim.fr

Table 1: Comparison of NBT and Its Modified Derivatives

| Compound | Formazan Product Solubility | Cell Permeability | Key Advantage | Common Application |

|---|---|---|---|---|

| NBT | Insoluble | Permeable (net positive charge) | Histochemical staining, superoxide detection in specific cells. researchgate.netmdpi.com | Histochemistry, neutrophil function tests. researchgate.net |

| XTT | Soluble | Impermeable (net negative charge) | Allows for real-time assays without solubilization. researchgate.netresearchgate.net | Cell viability, cytotoxicity assays. researchgate.net |

| MTS | Soluble | Partially permeable | Water-soluble formazan simplifies quantification. researchgate.net | Cell proliferation assays. nih.gov |

| WST-1 | Soluble | Impermeable (net negative charge) | High sensitivity, stable formazan. acs.orgnih.gov | Cell proliferation, cytotoxicity. researchgate.net |

| WST-8 (CCK-8) | Soluble | Impermeable (net negative charge) | Very high sensitivity, low toxicity. nih.govinterchim.fr | High-throughput cell viability and cytotoxicity screening. interchim.fr |

Integration of NBT Assays with Complementary Analytical Techniques (e.g., Chemiluminescence, EPR)

While the NBT assay is a valuable tool, particularly for the histochemical and cytochemical detection of superoxide, its specificity can be a limitation as other cellular reductases can also reduce NBT. nih.govresearchgate.net To achieve a more robust and comprehensive analysis of reactive oxygen species (ROS) and cellular redox status, NBT assays are often integrated with other analytical techniques. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as electron spin resonance (ESR), is considered the "gold standard" for the direct and unambiguous detection of free radicals. ahajournals.orgmdpi.com This spectroscopic technique specifically detects molecules with unpaired electrons, making it highly specific for radicals like superoxide. ahajournals.orgmdpi.com Due to the short-lived nature of many biological radicals, EPR is often used with "spin traps" (e.g., DMPO, DEPMPO) that react with the radicals to form a more stable paramagnetic adduct, which can then be detected. mdpi.comsrce.hr While EPR offers unparalleled specificity, the NBT assay provides a simpler, more accessible, and often colorimetric method for initial screening or for applications where cellular localization is important. mdpi.combasicmedicalkey.com The combination of a positive NBT test with definitive confirmation by EPR provides powerful evidence for the presence and nature of specific free radicals in a biological system. srce.hrresearchgate.net

Table 2: Integration of NBT with Complementary Analytical Methods

| Technique | Principle | Information Provided | Complementary Role with NBT Assay |

|---|---|---|---|

| NBT Assay | Reduction of NBT by superoxide to form a colored formazan precipitate. mdpi.com | Semi-quantitative detection and localization of superoxide production. obgynkey.com | Provides initial evidence and cellular location of superoxide generation. researchgate.net |

| Chemiluminescence | Emission of light from a chemical reaction between a probe (e.g., luminol) and ROS. researchgate.net | Highly sensitive, real-time quantification of various ROS. basicmedicalkey.com | Corroborates and quantifies overall ROS levels, detecting a broader spectrum of species than NBT alone. nih.gov |

| Electron Paramagnetic Resonance (EPR) | Direct detection of unpaired electrons in free radicals or their spin-trapped adducts. ahajournals.org | Unambiguous identification and characterization of specific free radical species. mdpi.com | Serves as a definitive "gold standard" confirmation of the specific radical (e.g., superoxide) suggested by the NBT assay. ahajournals.org |

Theoretical Models and Kinetic Analyses of NBT Reduction in Complex Biological Systems

Understanding the reaction between NBT and reductants in complex biological environments requires both theoretical and kinetic analysis. The reduction of the NBT dication to its final diformazan product is not a single-step event but a multi-step process involving electron transfers.